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A Comparative Guide to Indole Synthesis:
Fischer vs. Reissert

Indole and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals, natural
products, and agrochemicals. Consequently, the efficient synthesis of the indole nucleus has
been a central focus in organic chemistry for over a century. Among the myriad of named
reactions to construct this bicyclic heterocycle, the Fischer and Reissert syntheses remain two
of the most classical and widely utilized methods. This guide provides a detailed comparison of
these two seminal approaches, offering insights into their mechanisms, scope, limitations, and
experimental protocols to aid researchers in selecting the optimal strategy for their synthetic
targets.

The Fischer Indole Synthesis: A Century-Old
Workhorse

First reported by Emil Fischer in 1883, the Fischer indole synthesis is a robust and versatile
method for preparing indoles from the acid-catalyzed thermal cyclization of an arylhydrazone.
[1][2] The arylhydrazone is typically formed in situ or isolated from the condensation of an
arylhydrazine with an aldehyde or a ketone.[1][2][3]

The reaction can be catalyzed by a wide range of Brgnsted acids (e.g., HCI, H2SOa,
polyphosphoric acid) or Lewis acids (e.g., ZnClz, BFs, AICI3).[1][4] A key advantage is the
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potential for a one-pot synthesis where the arylhydrazine and carbonyl compound are
subjected to indolization conditions without isolating the intermediate hydrazone.[2]

Reaction Mechanism

The mechanism of the Fischer indole synthesis has been extensively studied. It proceeds
through the following key steps:

e Hydrazone Formation: The arylhydrazine and carbonyl compound condense to form an
arylhydrazone.

o Tautomerization: The hydrazone isomerizes to its enamine tautomer.[3][4]

» [2][2]-Sigmatropic Rearrangement: The protonated enamine undergoes an irreversible
electrocyclic rearrangement, which breaks the weak N-N bond and forms a new C-C bond.

[11(21[4]

o Rearomatization & Cyclization: The resulting di-imine intermediate rearomatizes. The
nucleophilic amine then attacks the imine carbon to form a cyclic aminal (aminoindoline).[2]

o Elimination: Under acidic conditions, a molecule of ammonia is eliminated to yield the final
aromatic indole product.[1][2]
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Caption: Mechanism of the Fischer Indole Synthesis.
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The Reissert Indole Synthesis: A Two-Step
Approach

Developed by Arnold Reissert in 1897, this method provides an alternative route to indoles,
starting from an ortho-nitrotoluene and diethyl oxalate.[5] The synthesis involves two main
transformations: a base-catalyzed condensation followed by a reductive cyclization.[5][6][7]

This method is particularly useful for synthesizing indole-2-carboxylic acids, which can then be
decarboxylated upon heating to yield the parent indole.[5][6][7] Potassium ethoxide is often
preferred over sodium ethoxide as the base for the initial condensation, as it can lead to better
yields.[5]

Reaction Mechanism

The Reissert synthesis proceeds via two distinct stages:

o Condensation: In the presence of a strong base (e.g., potassium ethoxide), the acidic methyl
group of the o-nitrotoluene is deprotonated. The resulting carbanion attacks one of the
electrophilic carbonyl carbons of diethyl oxalate in a Claisen condensation reaction to form
an ethyl o-nitrophenylpyruvate.[5][6]

¢ Reductive Cyclization: The nitro group of the pyruvate intermediate is reduced to an amino
group, typically using reducing agents like zinc in acetic acid or catalytic hydrogenation.[5][6]
[8] The newly formed aniline then undergoes spontaneous intramolecular cyclization by
attacking the adjacent ketone, followed by dehydration, to form the indole-2-carboxylic acid
or its ester.[6][7]
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Caption: Mechanism of the Reissert Indole Synthesis.

Comparative Analysis

Feature

Fischer Indole Synthesis

Reissert Indole Synthesis

Starting Materials

Arylhydrazine and an aldehyde
or ketone.[1][4]

ortho-Nitrotoluene and diethyl

oxalate.[5]

Reaction Type

Acid-catalyzed thermal
cyclization via a[2][2]-
sigmatropic rearrangement.|[1]

[4]

Base-catalyzed condensation
followed by reductive

cyclization.[5][6]

Key Reagents

Brgnsted or Lewis acids (e.g.,
PPA, ZnCl2).[1][4]

Strong base (e.g., KOEt) and a
reducing agent (e.g., Zn/AcOH,
H2/Pd).[5][6]

Key Intermediate

Arylhydrazone, enamine
tautomer.[3][4]

Ethyl o-nitrophenylpyruvate.[5]
[°]

Broad scope for substituted

indoles. Can use

Primarily for indoles

Scope ) substituted at the 2-position
unsymmetrical ketones, though ] ] }
) with a carboxylic acid/ester.[6]
mixtures may result.[2]
Fails with acetaldehyde to Requires specifically
o produce the parent indole substituted ortho-nitrotoluenes.
Limitations ) » ]
directly.[1][2] Sensitive to harsh  The final product often
conditions. requires decarboxylation.[6]
Typically requires elevated Two distinct steps: initial base-
Conditions temperatures and strong acidic  catalyzed reaction, followed by
conditions.[1][10] reduction.[5]
Ammonia. Potential for aldol or
Byproducts Water.

Friedel-Crafts side products.[1]

Experimental Protocols
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General Protocol for Fischer Indole Synthesis

Synthesis of 2-Phenylindole:

Hydrazone Formation: Phenylhydrazine is reacted with acetophenone (often in a solvent like
ethanol or acetic acid) to form the corresponding phenylhydrazone. This step can be a
simple mixing at room temperature or with gentle heating.[1]

Indolization: The isolated phenylhydrazone is added to a suitable acid catalyst, such as
polyphosphoric acid or a solution of zinc chloride in a high-boiling solvent.

Heating: The reaction mixture is heated, typically under reflux, for several hours (e.g., 2-4
hours).[1] The progress of the reaction can be monitored by Thin Layer Chromatography
(TLC).

Workup: After cooling, the reaction mixture is poured into ice-water. The precipitated solid
product is collected by filtration, washed with water, and then purified, typically by
recrystallization from a suitable solvent like ethanol.

General Protocol for Reissert Indole Synthesis

Synthesis of Indole-2-carboxylic acid:

o Condensation:ortho-Nitrotoluene and diethyl oxalate are added to a solution of potassium

ethoxide in dry ethanol under an inert atmosphere. The mixture is stirred, often at a
controlled temperature (e.g., 35—40 °C), until the condensation is complete.[6]

Intermediate Isolation/Hydrolysis: The resulting ethyl o-nitrophenylpyruvate can be isolated
or directly hydrolyzed with aqueous acid (e.g., 20% HCI) to the corresponding pyruvic acid.

[6]

Reductive Cyclization: The o-nitrophenylpyruvic acid is dissolved in a solvent mixture like
agueous acetic acid. A reducing agent, such as zinc dust or iron powder, is added portion-
wise while controlling the temperature.[5][6]

Workup: After the reduction is complete, the reaction mixture is filtered to remove the metal
salts. The filtrate is cooled, and the product, indole-2-carboxylic acid, crystallizes out. It is
then collected by filtration and can be purified by recrystallization.
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o (Optional) Decarboxylation: The indole-2-carboxylic acid is heated above its melting point
until carbon dioxide evolution ceases, yielding indole.[6][7]
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Caption: General workflow for the Fischer Indole Synthesis.
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Caption: General workflow for the Reissert Indole Synthesis.
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Conclusion

Both the Fischer and Reissert methods are powerful tools for the synthesis of indoles, each
with a distinct set of advantages and ideal applications.

e The Fischer Indole Synthesis is highly versatile and broadly applicable for a wide range of
substituted indoles. Its ability to be performed in a single pot makes it an attractive option for
rapid analog synthesis. However, researchers must be mindful of the often harsh acidic and
thermal conditions, which may not be suitable for sensitive substrates, and the potential for
regioisomeric mixtures when using unsymmetrical ketones.

e The Reissert Indole Synthesis, while being a multi-step process, offers a more controlled
route to specific products, particularly indole-2-carboxylic acids. It avoids the strongly acidic
rearrangement conditions of the Fischer synthesis. This method is the preferred choice when
the target molecule requires a carboxylic acid handle at the C2-position for further
functionalization or when the starting materials for the Fischer route are inaccessible.

Ultimately, the choice between these two classic methods will be dictated by the specific
substitution pattern of the desired indole, the stability of the substrates to the reaction
conditions, and the availability of the starting materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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